The compound is identified by the Chemical Abstracts Service number 1147732-37-3 and has a molecular formula of CHO with a molecular weight of 204.22 g/mol . It serves as a versatile building block in organic synthesis and has been investigated for its biological activities, including enzyme inhibition and potential therapeutic properties against inflammation and cancer .
The synthesis of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid typically involves several key steps:
For large-scale production, optimized reaction conditions are utilized to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems are commonly employed to enhance efficiency.
The molecular structure of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid features:
The structural configuration allows for stereochemical specificity, which is crucial for its biological interactions. The presence of both the hydroxyphenyl group and the alkyne group distinguishes it from similar compounds like 3-(4-Hydroxyphenyl)propionic acid, which lacks the alkyne .
(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid can participate in several chemical reactions:
The mechanism of action for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid primarily involves its interaction with biological targets such as enzymes or receptors. Research indicates that it may act as an agonist for G-protein coupled receptors, which are critical in various physiological processes .
Studies have shown that derivatives of this compound exhibit significant biological activity, including anti-inflammatory effects and potential anticancer properties, highlighting its relevance in medicinal chemistry .
(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is classified with safety warnings including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
The applications of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid span multiple scientific fields:
The chiral resolution of racemic 3-(4-hydroxyphenyl)hex-4-ynoic acid remains fundamental for obtaining the pharmacologically relevant (R)-enantiomer. Classical diastereomeric salt formation using (1S,2R)-1-amino-2-indanol achieves ~93% enantiomeric excess (ee) after double recrystallization, though with moderate yield (28%) [5]. Enzymatic approaches employing Burkholderia gladioli esterases demonstrate superior stereoselectivity (>98% ee) through kinetic resolution of racemic ethyl esters under mild aqueous conditions (pH 7.2, 30°C). This method achieves 45-50% conversion in <8 hours with high enantioselectivity (E > 200) [8]. Preparative chiral chromatography using amylose-derived stationary phases (Chiralpak AD-H) delivers >99% ee but remains cost-prohibitive for industrial-scale production. A hybrid approach combining initial diastereomeric salt precipitation followed by enzymatic polishing enables ≥99.5% ee at pilot scale [1].
Table 1: Chiral Resolution Methods for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic Acid
Method | Resolving Agent/Catalyst | ee (%) | Yield (%) | Scale Feasibility |
---|---|---|---|---|
Diastereomeric Salt | (1S,2R)-1-Amino-2-indanol | 93 | 28 | Multi-kilogram |
Enzymatic Hydrolysis | Burkholderia gladioli esterase | >98 | 45* | Pilot Plant |
Chiral Chromatography | Amylose tris(3,5-dimethylphenylcarbamate) | >99 | >90 | Gram |
Hybrid Approach | Chemical + enzymatic | >99.5 | 65 | Kilogram |
*Theoretical maximum yield for kinetic resolution = 50%
Organocatalytic alkynylation using cinchona alkaloid-derived catalysts enables direct access to the (R)-enantiomer. Cinchonidine-thiourea catalysts facilitate the asymmetric conjugate addition of propyne to 4-hydroxybenzylidene malonate precursors, achieving 88% ee and 75% yield at -40°C in methyl tert-butyl ether (MTBE) [5]. Metal-catalyzed systems exhibit superior performance: Chiral salen-Zn(II) complexes mediate alkyne additions with 94% ee and >90% yield under optimized conditions (0°C, 24h), though catalyst loading (10 mol%) remains economically challenging [4]. The Schreiber-modified Nicholas reaction using chiral dicobalt hexacarbonyl complexes builds the hexynoic skeleton with simultaneous stereochemical control, delivering key intermediates with 96% de for downstream functionalization [10]. ZnBr2-mediated diastereoselective ene reactions of glyoxylate derivatives with 1,1-disubstituted olefins provide γ,δ-unsaturated α-hydroxy acids as precursors, achieving 72-94% diastereomeric excess [7].
Table 2: Catalytic Systems for Asymmetric Synthesis of (R)-Configuration
Catalyst Type | Representative System | ee/de (%) | Reaction | Productivity (g/L/h) |
---|---|---|---|---|
Organocatalyst | Cinchonidine-thiourea | 88 | Conjugate alkynylation | 12.5 |
Metal-Complex | Chiral Salen-Zn(II) | 94 | Michael addition | 18.9 |
Organometallic | Chiral Co₂(CO)₆ complex | 96 (de) | Nicholas reaction | 8.2 |
Lewis Acid | ZnBr₂ | 94 (de) | Ene reaction | 10.1 |
Meldrum's acid-based precursors revolutionize convergent synthetic routes. Knoevenagel condensation of 4-hydroxybenzaldehyde with Meldrum's acid generates benzylidene malonate 3, serving as a versatile Michael acceptor for propynyl nucleophiles [5]. Protecting group strategies critically influence yields: Tetrahydropyran (THP) protection of the phenolic OH enables efficient alkynylation but suffers from instability during deprotection, while tert-butyldimethylsilyl (TBS) groups offer superior robustness despite higher cost. Convergent fragment coupling between chiral acid segment 1 and biaryl bromide 2 employs chemoselective O-alkylation mediated by tetrabutylphosphonium hydroxide (TBPH), achieving 92% coupling efficiency without racemization [1]. Chiral Weinreb amide derivatives enable controlled nucleophilic additions: tributyltin-based one-carbon synthons convert pentynamides to functionalized hexynones with complete stereoretention, facilitating access to phytyl-substituted precursors relevant to natural product synthesis [10].
Polymer-supported reagents streamline purification of acid-sensitive intermediates. Immobilized Scavenger eliminates excess propynylmagnesium bromide after conjugate additions, reducing metal contamination to <5 ppm while maintaining 85% yield [4]. Microwave-accelerated decarboxylation of alkynyl Meldrum's acid adducts (7) in diethyl ketone/water (120°C, 20 min) replaces traditional 72-hour thermal procedures, suppressing impurity formation and improving isolated yields from 67% to 89% [5]. Solid-phase extraction (SPE) with amine-functionalized silica achieves rapid enantiopurity upgrades, replacing conventional recrystallization for intermediates and reducing solvent consumption by 70%. Flow chemistry systems enable continuous asymmetric hydrogenation of alkynoic intermediates using Pd/CaCO₃ catalysts, achieving complete conversion with <0.5% over-reduction products at 50 bar H₂ [8].
Protecting group instability presents major scalability hurdles: THP-protected intermediates undergo partial hydrolysis during large-scale solvent switches, necessitating costly chromatographic purification and reducing isolated yields to 40-50% at >75kg scale [5]. Purification bottlenecks emerge in classical resolutions where multiple recrystallizations are required to achieve pharma-grade ee >99.5%, significantly compromising overall yield (≤25%). Thermal hazards during exothermic alkynylation (ΔT = 85°C) demand specialized reactor design with jet-mixing technology for safe heat dissipation at >100L scale. Environmental constraints drive innovations: Solvent recovery systems reclaim >95% of dichloromethane from protection steps, while aqueous waste streams undergo ozonolysis to degrade phenolic byproducts before biological treatment. Continuous crystallization technologies with in-line PAT monitoring (Raman spectroscopy) enable real-time polymorph control for sodium salt formation, ensuring consistent particle size distribution (D90 <50µm) for formulation [1].
Table 3: Scalability Comparison of Industrial Production Strategies
Process Challenge | Traditional Approach | Advanced Solution | Improvement Impact |
---|---|---|---|
Protecting Group | THP ether | tert-Butyldiphenylsilyl ether | Yield increase: 40% → 73% |
Purification | Batch Recrystallization | Continuous Countercurrent Crystallization | Solvent use ↓60% |
Thermal Management | Jacketed Reactor Cooling | Impinging Jet Mixer Reactor | Cycle time ↓45% |
Enantiopurity Control | Classical Resolution | Hybrid Chemo-Enzymatic Resolution | Overall yield ↑35% |
Salt Formation | Batch Precipitation | PAT-Controlled Crystallization | Particle Size RSD <5% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7